The synthesis of Oxymorphonazine is often derived from the modification of morphine or its derivatives through various chemical reactions. This compound is not widely available in clinical settings but may be referenced in research focusing on opioid pharmacology and synthesis.
Oxymorphonazine is classified as a narcotic analgesic. It interacts with the opioid receptors in the central nervous system, leading to its pain-relieving effects. Its classification as a controlled substance reflects its potential for addiction and abuse.
The synthesis of Oxymorphonazine typically involves several steps that modify the morphine structure to enhance its analgesic properties while potentially reducing side effects. The general approach includes:
The specific synthetic routes can vary, but they often utilize established organic synthesis techniques. For example, one method might involve the selective reduction of certain functional groups while protecting others to achieve the desired molecular structure.
Oxymorphonazine has a complex molecular structure typical of morphinan derivatives. Its chemical formula can be represented as C₁₉H₂₃N₃O₃, indicating the presence of nitrogen and oxygen atoms that are crucial for its pharmacological activity.
Oxymorphonazine undergoes various chemical reactions during synthesis and metabolism:
The reactions are typically monitored using techniques like thin-layer chromatography or high-performance liquid chromatography to ensure proper progression and completion.
Oxymorphonazine exerts its effects primarily through agonistic action on mu-opioid receptors located in the brain and spinal cord. This interaction leads to:
Oxymorphonazine is primarily studied within research contexts focused on:
Research continues into optimizing this compound's properties for potential therapeutic applications while addressing concerns related to addiction and abuse associated with opioid medications.
Oxymorphonazine (CAS# 82824-00-8) is a dimeric derivative of oxymorphone characterized by the covalent linkage of two oxymorphone units through a hydrazone bridge. This structural configuration classifies it within the family of bivalent opioid ligands, distinguished from monomeric opioid compounds by its extended molecular architecture. The chemical formula of oxymorphonazine is C₃₄H₃₈N₄O₆, with a molecular weight of 598.689 g/mol and a calculated LogP value of 2.04, indicating moderate lipophilicity. Its polar surface area (130.58 Ų) suggests potential blood-brain barrier permeability, albeit lower than its parent compound oxymorphone. The dimeric nature of oxymorphonazine positions it as a research tool for investigating spatial requirements in opioid receptor interactions, particularly regarding receptor dimerization phenomena [6].
Table 1: Fundamental Chemical Properties of Oxymorphonazine
Property | Value |
---|---|
Chemical Formula | C₃₄H₃₈N₄O₆ |
Molecular Weight | 598.689 g/mol |
CAS Registry Number | 82824-00-8 |
Calculated LogP | 2.04 |
Polar Surface Area | 130.58 Ų |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 10 |
The development of oxymorphonazine emerged from the broader historical context of oxymorphone research. Oxymorphone (14-hydroxydihydromorphinone) was first synthesized in 1955 by Ulrich Weiss at the New York Botanical Garden and patented in 1957 by Weiss and Mozes Juda Lewenstein of Endo Pharmaceuticals [9]. This foundational work established the chemical manipulation potential of the morphinan scaffold. While oxymorphone entered clinical use in 1959 as a potent analgesic (approximately 10-fold more potent than morphine), its dimeric derivative oxymorphonazine represents a more recent exploratory direction in opioid pharmacology. The synthesis of oxymorphonazine reflects the pharmaceutical industry's ongoing efforts to modify opioid scaffolds during the late 20th century, specifically through dimerization strategies aimed at enhancing receptor selectivity or altering pharmacological profiles. Unlike its parent compound, oxymorphonazine was not developed for therapeutic application but rather as an investigative ligand to probe receptor dynamics and dimerization phenomena in opioid receptor research [6] [9].
Oxymorphonazine serves as a structural probe for investigating the complex pharmacology of opioid receptor systems. Its dimeric architecture positions it as a molecular tool for studying:
The compound's design builds upon structure-activity relationship (SAR) principles observed in monomeric derivatives, where modifications at the nitrogen center and position 6 significantly influence receptor affinity and efficacy. Research on related benzylideneoxymorphone derivatives demonstrates that aromatic substitutions can enhance µ opioid receptor (MOR) efficacy while modulating δ opioid receptor (DOR) activity. Similarly, oxymorphonazine's dimeric structure represents a strategic approach to modulating receptor interaction kinetics and functional outcomes [5] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9